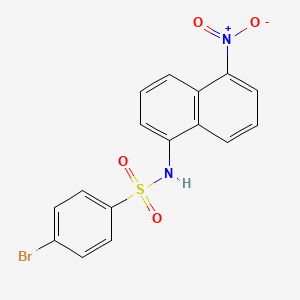
4-bromo-N-(5-nitro-1-naphthyl)benzenesulfonamide
Vue d'ensemble
Description
4-bromo-N-(5-nitro-1-naphthyl)benzenesulfonamide, commonly known as BNNSB, is a chemical compound that has been extensively researched for its potential applications in scientific research. BNNSB is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of BNNSB is not fully understood, but it is thought to involve the binding of the compound to specific receptors or enzymes in the body. This binding can lead to a range of biochemical and physiological effects, including changes in enzyme activity, alterations in gene expression, and modulation of cellular signaling pathways.
Biochemical and Physiological Effects
BNNSB has been shown to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, modulation of GABA(A) receptor function, and activation of the aryl hydrocarbon receptor. These effects have important implications for the study of various biological processes, including metabolism, neurotransmission, and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of BNNSB is its ability to act as a fluorescent probe for detecting sulfonamides in biological samples. This makes it a valuable tool for monitoring the presence of sulfonamide-based drugs and for detecting sulfonamide contamination in food and water supplies. However, there are also limitations to the use of BNNSB in lab experiments, including its potential toxicity and the need for careful handling and disposal of the compound.
Orientations Futures
There are numerous potential future directions for research on BNNSB. Some possible areas of investigation include the development of new synthetic methods for producing the compound, the identification of new targets for BNNSB binding, and the exploration of the compound's potential applications in various fields, including medicine, agriculture, and environmental science. Additionally, further studies are needed to better understand the mechanism of action of BNNSB and its potential effects on human health and the environment.
Conclusion
In conclusion, 4-bromo-N-(5-nitro-1-naphthyl)benzenesulfonamide is a valuable tool for scientific research, with a range of potential applications in fields such as medicine, agriculture, and environmental science. While there are limitations to its use in lab experiments, the compound's ability to act as a fluorescent probe for detecting sulfonamides in biological samples makes it a valuable tool for monitoring the presence of these compounds in various settings. Further research is needed to fully understand the mechanism of action of BNNSB and to explore its potential applications in various fields.
Applications De Recherche Scientifique
BNNSB has been extensively studied for its potential applications in scientific research. One of the key uses of BNNSB is as a fluorescent probe for detecting the presence of sulfonamides in biological samples. This has important implications for the monitoring of sulfonamide-based drugs and for the detection of sulfonamide contamination in food and water supplies.
Propriétés
IUPAC Name |
4-bromo-N-(5-nitronaphthalen-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4S/c17-11-7-9-12(10-8-11)24(22,23)18-15-5-1-4-14-13(15)3-2-6-16(14)19(20)21/h1-10,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAUKMJEXWWGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-3-(2,5-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080786.png)

![2-(3-chlorophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4080802.png)
![3,4-dimethoxy-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4080809.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4080813.png)
![6-amino-3-tert-butyl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080814.png)
![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4080823.png)
![N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B4080824.png)
![2-methyl-4-(4-{[2-(4-morpholinyl)ethyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone](/img/structure/B4080836.png)
![2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4080843.png)
![8-(1,3-benzodioxol-5-yl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4080846.png)

![isopropyl 3-({[(5-{[(2-chlorobenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4080862.png)
![1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4080877.png)